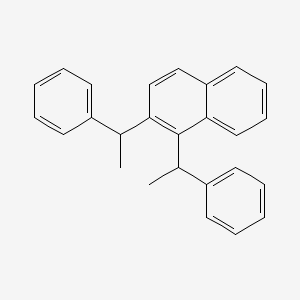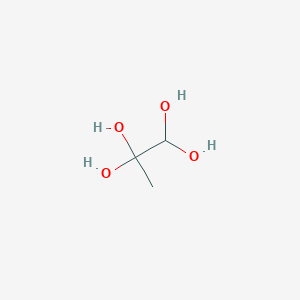
Propane-1,1,2,2-tetrol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Propane-1,1,2,2-tetrol can be synthesized through several methods. One common approach involves the reduction of 1,1,2,2-tetrafluoropropane using a suitable reducing agent. Another method involves the hydrolysis of 1,1,2,2-tetrachloropropane under acidic or basic conditions to replace the chlorine atoms with hydroxyl groups.
Industrial Production Methods
In an industrial setting, this compound can be produced by the catalytic hydrogenation of 1,1,2,2-tetrafluoropropane. This process typically involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions.
化学反応の分析
Types of Reactions
Propane-1,1,2,2-tetrol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form propane or other lower alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: this compound can form 1,1,2,2-tetrahydroxypropane-1-one or 1,1,2,2-tetrahydroxypropanoic acid.
Reduction: It can yield propane or 1,2,3-trihydroxypropane.
Substitution: Products include 1,1,2,2-tetrahalopropane or 1,1,2,2-tetraalkylpropane.
科学的研究の応用
Propane-1,1,2,2-tetrol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a model compound for studying the behavior of polyhydroxy compounds in biological systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which propane-1,1,2,2-tetrol exerts its effects depends on its interaction with molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and reactivity. In biological systems, it can interact with enzymes and receptors, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
Propane-1,1,2,3-tetrol: Similar structure but with hydroxyl groups at different positions.
1,1,2,2-tetrafluoropropane: Contains fluorine atoms instead of hydroxyl groups.
1,1,2,2-tetrachloropropane: Contains chlorine atoms instead of hydroxyl groups.
Uniqueness
Propane-1,1,2,2-tetrol is unique due to its four hydroxyl groups, which confer distinct chemical properties and reactivity compared to its halogenated counterparts. Its ability to form multiple hydrogen bonds makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in biological studies.
特性
CAS番号 |
116079-22-2 |
|---|---|
分子式 |
C3H8O4 |
分子量 |
108.09 g/mol |
IUPAC名 |
propane-1,1,2,2-tetrol |
InChI |
InChI=1S/C3H8O4/c1-3(6,7)2(4)5/h2,4-7H,1H3 |
InChIキー |
QBJJYRZAHQDNMZ-UHFFFAOYSA-N |
正規SMILES |
CC(C(O)O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


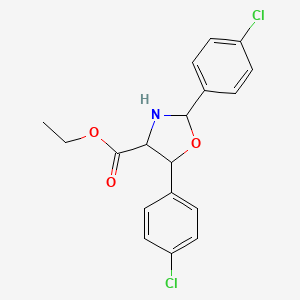

![5-{[(Pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14313287.png)
![Pyridinium, 1-(2-hydroxyethyl)-4-[2-(1-naphthalenyl)ethenyl]-](/img/structure/B14313290.png)
![3,3'-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine]](/img/structure/B14313293.png)
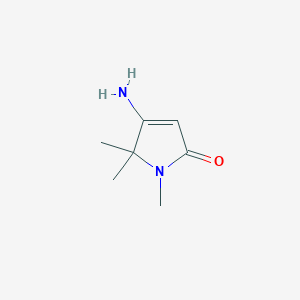
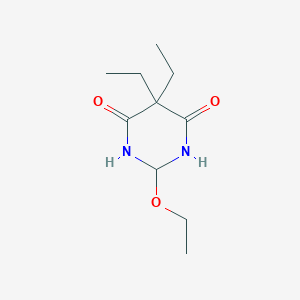
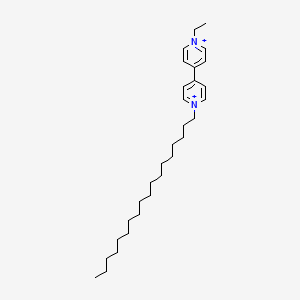
![7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14313327.png)

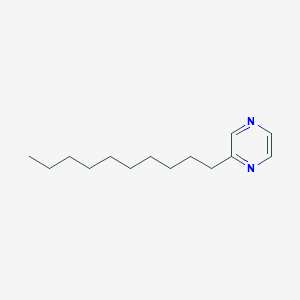
![1-[(But-2-en-1-yl)oxy]cyclohex-1-ene](/img/structure/B14313347.png)

